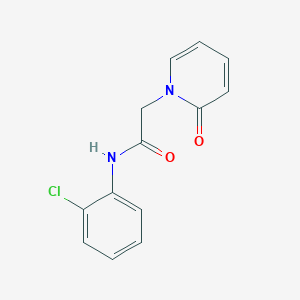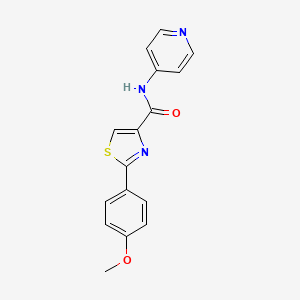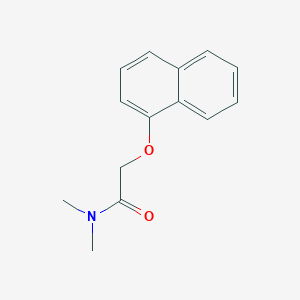![molecular formula C21H20ClN3O3S B7481099 [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in pharmaceuticals. This compound is also known as CSPM and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of CSPM is not well understood. However, it is believed that CSPM exerts its biological activities through the inhibition of various enzymes and receptors. For example, CSPM has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. CSPM has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
CSPM has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and pain. CSPM has also been found to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CSPM is its wide range of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the limitations of CSPM is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on CSPM. One of the directions is the development of new drugs based on CSPM. Another direction is the investigation of the mechanism of action of CSPM. Further research is also needed to determine the optimal dosage and administration route of CSPM. Additionally, the development of new synthesis methods for CSPM may lead to improved yields and purity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of CSPM is needed to better understand its potential applications in pharmaceuticals.
Conclusion:
In conclusion, CSPM is a promising chemical compound with potential applications in pharmaceuticals. It has been synthesized through various methods and exhibits a wide range of biological activities. Further research is needed to fully understand the mechanism of action of CSPM and to determine its optimal dosage and administration route. The development of new drugs based on CSPM and the investigation of its pharmacokinetics and pharmacodynamics are also important future directions for research on this compound.
Synthesemethoden
CSPM can be synthesized through various methods. One of the most common methods is the reaction of 4-(2-chlorophenyl)sulfonylpiperazine with 3-pyrrol-1-ylbenzaldehyde in the presence of a base. This reaction leads to the formation of CSPM. Other methods include the reaction of 4-(2-chlorophenyl)sulfonylpiperazine with 3-pyrrol-1-ylacetophenone in the presence of a base and the reaction of 4-(2-chlorophenyl)sulfonylpiperazine with 3-pyrrol-1-ylprop-2-en-1-one in the presence of a base.
Wissenschaftliche Forschungsanwendungen
CSPM has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal activities. CSPM has also been found to exhibit anti-inflammatory and analgesic activities. These biological activities make CSPM a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-19-8-1-2-9-20(19)29(27,28)25-14-12-24(13-15-25)21(26)17-6-5-7-18(16-17)23-10-3-4-11-23/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWRKHFPSMYBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)N3C=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)








![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)